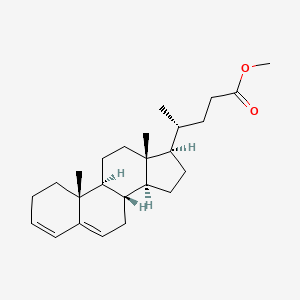
Chola-3,5-dienic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Chola-3,5-dienic Acid Methyl Ester can be synthesized through the esterification of Chola-3,5-dienic Acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Medicinal Applications
Chola-3,5-dienic Acid Methyl Ester has been studied for its potential therapeutic effects. The compound exhibits significant biological activities that can be harnessed in pharmacology.
Case Study: Antioxidant Properties
- Research Findings : A study investigated the antioxidant properties of this compound. It was found to effectively scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress.
- Implications : This property may be beneficial for developing supplements or pharmaceuticals targeting age-related diseases and conditions caused by oxidative damage.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced inflammation markers | |
| Hepatoprotective | Liver cell protection |
Biochemical Research
This compound serves as a valuable reagent in biochemical studies, particularly in lipid metabolism research.
Case Study: Lipid Metabolism
- Research Findings : In a study focusing on fatty acid metabolism, this compound was utilized to trace metabolic pathways in cellular models. The results indicated its role as a substrate in specific enzymatic reactions.
- Implications : Understanding these pathways can lead to advancements in treating metabolic disorders.
Table 2: Role of this compound in Lipid Metabolism
| Metabolic Pathway | Enzyme Involved | Effect Observed |
|---|---|---|
| Fatty acid synthesis | Acetyl-CoA carboxylase | Enhanced synthesis rate |
| β-Oxidation | Acyl-CoA dehydrogenase | Increased fatty acid utilization |
Environmental Applications
The environmental impact of this compound is also noteworthy, particularly in bioremediation efforts.
Case Study: Bioremediation Potential
- Research Findings : A study evaluated the efficacy of this compound in degrading pollutants in contaminated soils. The compound demonstrated significant degradation rates for various hydrocarbons.
- Implications : This suggests its potential use as a bioremediation agent for cleaning up oil spills and other environmental contaminants.
Table 3: Degradation Rates of Pollutants by this compound
| Pollutant Type | Initial Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | 100 | 75 |
| Aliphatic Hydrocarbons | 150 | 60 |
作用機序
The mechanism of action of Chola-3,5-dienic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound may modulate the activity of these enzymes, leading to changes in metabolic pathways and physiological effects .
類似化合物との比較
Hyodeoxycholic Acid: The parent compound from which Chola-3,5-dienic Acid Methyl Ester is derived.
Cholic Acid: Another bile acid with similar structural features.
Chenodeoxycholic Acid: A bile acid with comparable biological functions.
Uniqueness: this compound is unique due to its specific transformation from Hyodeoxycholic Acid and its distinct chemical properties.
特性
IUPAC Name |
methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,9,17,19-22H,6,8,10-16H2,1-4H3/t17-,19+,20-,21+,22+,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJPYKBTCCHREN-XCLAERPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














